molecular formula C11H19NO4S B026331 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid CAS No. 108329-81-3

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid

Cat. No.: B026331
CAS No.: 108329-81-3
M. Wt: 261.34 g/mol
InChI Key: FTTKMOOFKYOPQD-UHFFFAOYSA-N
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Description

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is a chemical compound with the molecular formula C11H19NO4S. It is a derivative of tetrahydrothiopyran, featuring a Boc-protected amino group and a carboxylic acid functional group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of tetrahydrothiopyran-4-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc-protection step .

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with enzymes or receptors. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is unique due to the presence of the sulfur atom in the tetrahydrothiopyran ring, which imparts distinct chemical reactivity compared to its oxygen-containing analogs. This sulfur atom allows for specific interactions and reactions that are not possible with similar compounds lacking sulfur .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]thiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-11(8(13)14)4-6-17-7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTKMOOFKYOPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCSCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361473
Record name 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108329-81-3
Record name 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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